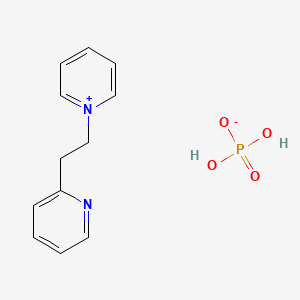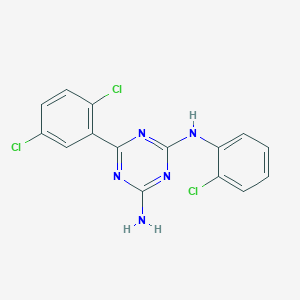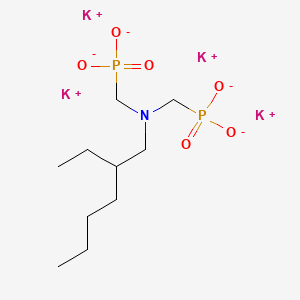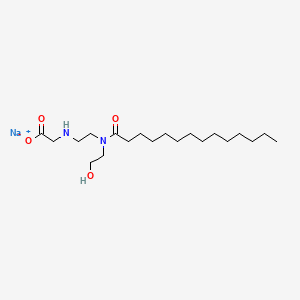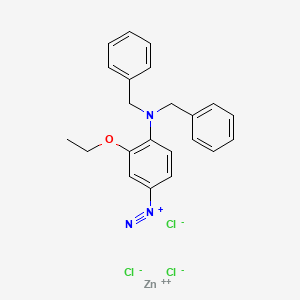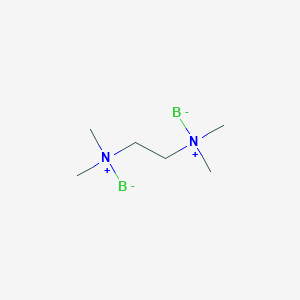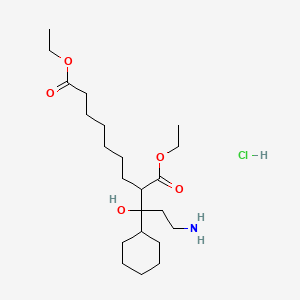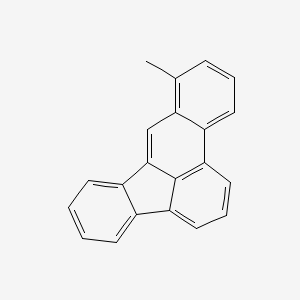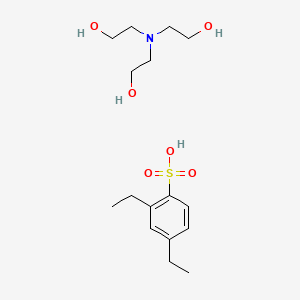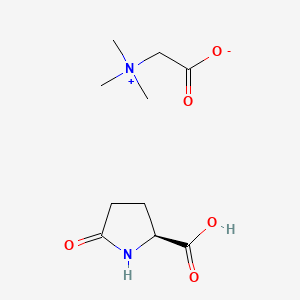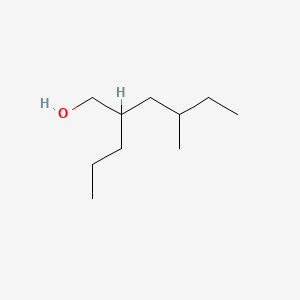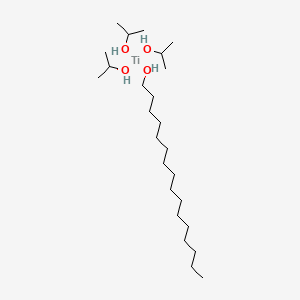
Hexadecyloxytriisopropoxytitanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyloxytriisopropoxytitanium is an organotitanium compound that features a titanium center coordinated to three isopropoxy groups and one hexadecyloxy group. This compound is part of the broader class of titanium alkoxides, which are known for their utility in various chemical processes, including catalysis and materials science.
Méthodes De Préparation
Hexadecyloxytriisopropoxytitanium can be synthesized through the reaction of titanium tetrachloride with hexadecanol and isopropanol. The reaction typically occurs in the presence of a base, such as ammonia, to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
TiCl4+C16H33OH+3(CH3)2CHOH→Ti(OCH(CH3)2)3(OC16H33)+4HCl
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and solvent choice, are optimized to maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Hexadecyloxytriisopropoxytitanium undergoes various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to form titanium dioxide, especially in the presence of water.
Hydrolysis: Reacts with water to form titanium dioxide and the corresponding alcohols.
Substitution: The alkoxy groups can be substituted with other ligands, such as alkyl or aryl groups, under appropriate conditions.
Common reagents used in these reactions include water, hydrogen peroxide, and various organic acids. The major products formed from these reactions are typically titanium dioxide and the corresponding alcohols or substituted titanium compounds.
Applications De Recherche Scientifique
Hexadecyloxytriisopropoxytitanium has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of titanium-based catalysts and materials. It is also employed in the preparation of titanium dioxide nanoparticles.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and bioimaging.
Medicine: Explored for its potential in cancer therapy due to its ability to generate reactive oxygen species.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
Mécanisme D'action
The mechanism by which hexadecyloxytriisopropoxytitanium exerts its effects is primarily through the generation of reactive oxygen species (ROS). The titanium center can catalyze the formation of ROS, which can then interact with various molecular targets, including DNA, proteins, and lipids. This interaction can lead to oxidative stress and cell death, making it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Hexadecyloxytriisopropoxytitanium can be compared with other titanium alkoxides, such as titanium isopropoxide and titanium butoxide. While all these compounds share a common titanium center coordinated to alkoxy groups, this compound is unique due to the presence of the long-chain hexadecyloxy group. This feature imparts different solubility and reactivity properties compared to its shorter-chain counterparts.
Similar compounds include:
Titanium isopropoxide: Commonly used in organic synthesis and materials science.
Titanium butoxide: Used in the preparation of titanium dioxide and as a catalyst in various chemical reactions.
Titanium ethoxide: Employed in the synthesis of titanium-based materials and as a catalyst.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
65151-12-4 |
|---|---|
Formule moléculaire |
C25H58O4Ti |
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
hexadecan-1-ol;propan-2-ol;titanium |
InChI |
InChI=1S/C16H34O.3C3H8O.Ti/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;3*1-3(2)4;/h17H,2-16H2,1H3;3*3-4H,1-2H3; |
Clé InChI |
FANGNGKDDYLHDM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCO.CC(C)O.CC(C)O.CC(C)O.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


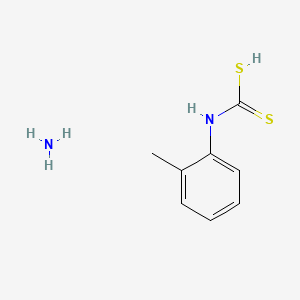
![1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B12684436.png)
